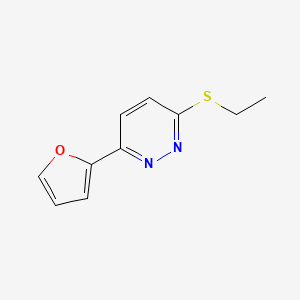
10-ヒドロキシステアリン酸
概要
説明
Synthesis Analysis
The microbiological production of 10-HSA has been explored through various microbial species capable of hydrating oleic acid at the unsaturated 9,10-position, leading to the formation of 10-HSA. Notably, species such as Pseudomonas, Nocardia, and certain ruminal bacteria have been identified for their ability to convert oleic acid to 10-HSA efficiently. These microbial processes highlight the biological routes for 10-HSA synthesis, offering a sustainable alternative to chemical synthesis methods (Wallen, Benedict, & Jackson, 1962); (Schroepfer, 1966); (Hudson, Mackenzie, & Joblin, 1995).
Molecular Structure Analysis
10-HSA's structure has been confirmed through various analytical techniques, including gas chromatography, infrared analysis, and mass spectrometry. These studies have helped establish the compound's molecular identity and purity, crucial for its application in different industrial sectors. The stereochemical analysis of 10-HSA production has also been a focus, with research showing stereospecific incorporation of hydrogen atoms in the microbial conversion processes, indicating the specificity of microbial enzymes in the synthesis of 10-HSA (Schroepfer, 1966); (Yang, Dostal, & Rosazza, 1993).
Chemical Reactions and Properties
10-HSA undergoes various chemical reactions, reflective of its functional hydroxyl group. These reactions include esterification and oxidation, which are pivotal for its utility in synthesizing derivatives with enhanced properties for specific applications. The microbial conversion of oleic acid to 10-HSA has been detailed, emphasizing the process's regio- and stereoselectivity, which are significant for producing high-purity 10-HSA (Jeon, Lee, Yang, Joo, Oh, & Park, 2012).
Physical Properties Analysis
The physical properties of 10-HSA, such as its melting point and solubility, are crucial for its application in various formulations. Studies have shown that 10-HSA can exhibit different physical behaviors, such as crystallization or gel formation, depending on its concentration and the solvent used. This versatility highlights 10-HSA's role as a functional material in creating specialized textures and properties in products (Asaro, Boga, Zorzi, Geremia, Gigli, Nitti, & Semeraro, 2020).
Chemical Properties Analysis
The chemical properties of 10-HSA, including its reactivity and the formation of derivatives, have been extensively studied. Its hydroxyl group allows for the production of various chemically modified derivatives, such as esters and amides, which are valuable in different industrial applications. The enzymatic synthesis of 10-HSA and its derivatives demonstrates the potential for sustainable production methods that leverage the specificity and efficiency of biocatalysts (Wu, Pan, Yu, & Xu, 2019).
科学的研究の応用
胞子除染
10-HSAは、胞子除染のための超安定で応答性の高い発泡体の作成に使用されてきました . 10-HSA石鹸をベースにした発泡体は、洗浄用途、特にモデル表面上の胞子の除去において有望な結果を示しました .
界面活性剤特性
10-HSAは、アルキル鎖にヒドロキシル基が存在するため、特定の界面活性剤特性を示します . これは、キラリティと特定の界面活性剤特性を生み出し、業界のさまざまな用途のための潜在的な候補となります .
自己集合と発泡特性
10-HSAの自己集合と発泡特性は、さまざまな用途の可能性を明らかにする研究が行われています . 例えば、安定な発泡体の作成に使用できます .
オレイン酸の生体変換
10-HSAは、微生物を使用してオレイン酸から簡単に得られます . この生体変換プロセスは持続可能で環境に優しく、10-HSAの工業規模の生合成のための有望なアプローチとなっています .
オレイン酸の酵素的加水分解
10-HSAは、オレイン酸の酵素的加水分解から生成されます . このプロセスは、オレイン酸を10-HSAに高効率で変換できるため、科学的および実用的な関心のテーマとなっています .
バイオベースプロセスの最適化
オレアートヒドラターゼを使用してオレイン酸から10-HSAを製造することは、バイオベースプロセス向けに最適化されています . この最適化により、オレイン酸を10-HSAに生体工学的に変換するための組み換え酵素の潜在的な効力が向上しました .
Safety and Hazards
将来の方向性
There is renewed interest in using fatty acid soaps as surfactants . Hydroxylated fatty acids are specific fatty acids with a hydroxyl group in the alkyl chain, giving rise to chirality and specific surfactant properties . The results revealed the potential efficacy of recombinant enzyme for the biotechnological conversion of oleic acid to 10-HSA acid with high efficiency .
作用機序
Target of Action
The primary target of 10-Hydroxystearic acid is Histone Deacetylase (HDAC) 10 . HDAC10 is a class II family member that has been implicated in various tumors and non-tumor diseases . It plays crucial roles in regulating various cellular processes through its epigenetic functions or targeting some decisive molecular or signaling pathways .
Mode of Action
10-Hydroxystearic acid interacts with its targets by regulating the availability of Insulin-like Growth Factor (IGF) by cleaving Insulin-like growth factor-binding protein 2 (IGFBP2) . This interaction leads to changes such as improved pores, reduced sebum, decreased fibroblast migration, and decreased melanocyte growth .
Biochemical Pathways
The enzymatic hydration of oleic acid into 10-Hydroxystearic acid is a key biochemical pathway . This process is catalyzed by a fatty acid hydratase from Lactococcus garvieae, identified as oleate hydratase . The hydration activity for oleic acid is highest for this enzyme .
Pharmacokinetics
It’s known that the compound forms crystals in several solvents . This property could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The action of 10-Hydroxystearic acid results in significant modulation of aging and photo-aging markers . It also reduces the appearance of both age spots and conspicuous pores . In vitro and ex vivo studies show that 10-Hydroxystearic acid mitigates the negative effects of UV stress on skin by reducing p53 activation and matrix metalloprotease-1 (MMP-1) levels .
Action Environment
The action of 10-Hydroxystearic acid is influenced by environmental factors. For instance, the presence of magnesium (II) (Mg 2+) greatly improves the activity of the oleate hydratase at 30 °C . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and the presence of certain ions.
生化学分析
Biochemical Properties
10-Hydroxystearic acid plays a significant role in biochemical reactions, particularly as a PPARα agonist . It interacts with enzymes such as oleate hydratase, which catalyzes the hydration of oleic acid to produce 10-Hydroxystearic acid . This interaction is crucial for its formation and subsequent biological activities. Additionally, 10-Hydroxystearic acid has been shown to modulate the expression of collagen types I and III in human dermal fibroblasts, indicating its role in skin health and aging .
Cellular Effects
10-Hydroxystearic acid exerts various effects on different cell types and cellular processes. It has been demonstrated to increase collagen synthesis in human dermal fibroblasts, thereby enhancing skin elasticity and reducing signs of aging . Furthermore, it influences cell signaling pathways by acting as a PPARα agonist, which can modulate gene expression and cellular metabolism . This compound also reduces UVB-induced damage in skin cells by inhibiting the expression of matrix metalloprotease-1 (MMP-1) and p53 protein levels .
Molecular Mechanism
At the molecular level, 10-Hydroxystearic acid exerts its effects through binding interactions with PPARα, a nuclear receptor protein that functions as a transcription factor . By activating PPARα, 10-Hydroxystearic acid can regulate the expression of genes involved in lipid metabolism, inflammation, and skin health . Additionally, it has been shown to inhibit UVB-induced MMP-1 gene expression and reduce p53 activation, thereby protecting skin cells from UV damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10-Hydroxystearic acid have been observed to change over time. Studies have shown that its stability and biological activity can be maintained over extended periods, with significant effects on collagen synthesis and UV protection observed after several days of treatment . Long-term studies have also indicated that 10-Hydroxystearic acid can sustainably modulate aging markers in vitro and ex vivo .
Dosage Effects in Animal Models
The effects of 10-Hydroxystearic acid vary with different dosages in animal models. In vitro studies have shown dose-dependent increases in collagen synthesis, with higher concentrations leading to more significant effects . High doses may also result in adverse effects, such as toxicity or inhibition of other cellular functions . Therefore, it is crucial to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
10-Hydroxystearic acid is involved in metabolic pathways related to fatty acid metabolism. It is produced from oleic acid through the action of oleate hydratase . This compound can further undergo β-oxidation and other metabolic processes, contributing to its biological activities . The presence of 10-Hydroxystearic acid in various tissues and its role in lipid metabolism highlight its importance in cellular functions .
Transport and Distribution
Within cells and tissues, 10-Hydroxystearic acid is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation can be influenced by factors such as lipid solubility and cellular uptake mechanisms . Understanding these transport and distribution pathways is essential for optimizing its therapeutic potential.
Subcellular Localization
10-Hydroxystearic acid has been found to localize in various subcellular compartments, including the cytoplasm and extracellular matrix . Its activity and function can be affected by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular organelles . This localization is crucial for its role in modulating cellular processes and maintaining skin health.
特性
IUPAC Name |
10-hydroxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZZVPKITDJCPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314578 | |
| Record name | 10-Hydroxystearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
638-26-6 | |
| Record name | 10-Hydroxystearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Hydroxystearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Hydroxystearic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-Hydroxystearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-HYDROXYSTEARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384M5B7IFL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | xi-10-Hydroxyoctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources of 10-hydroxystearic acid?
A: 10-hydroxystearic acid (10-HSA) is primarily produced through the microbial hydration of oleic acid. This biotransformation is carried out by various microorganisms, including bacteria and yeasts. [, , , , , , , , ]
Q2: Which microorganisms are known to effectively produce 10-HSA?
A: Several bacterial species, including Nocardia cholesterolicum, Pseudomonas species, Lactobacillus species, Enterococcus gallinarum, and Flavobacterium species, have been identified as efficient 10-HSA producers from oleic acid. [, , , , , , , , , , ]
Q3: How does the stereochemistry of microbial 10-HSA production vary?
A: While some microorganisms produce a mixture of (R)- and (S)-10-HSA enantiomers, others exhibit stereoselectivity. For instance, Pseudomonas species strain NRRL-B-3266 produces optically pure (R)-10-HSA. [, , ]
Q4: Can 10-HSA be further biotransformed into other valuable compounds?
A: Yes, 10-HSA can be further biotransformed. For example, Lactobacillus hilgardii converts 10-HSA to 10-ketostearic acid, a precursor to γ-dodecalactone, a fragrant lactone used in the food and beverage industry. [, , , , ]
Q5: What are the advantages of using microbial biotransformation for 10-HSA production?
A: Microbial biotransformation offers a sustainable and environmentally friendly approach to producing 10-HSA. It utilizes renewable resources like oleic acid and operates under mild reaction conditions. [, ]
Q6: Which enzyme catalyzes the conversion of oleic acid to 10-HSA?
A: The enzyme responsible for the hydration of oleic acid to 10-HSA is oleate hydratase (EC 4.2.1.53). [, , , ]
Q7: What are the cofactor requirements of oleate hydratase?
A: Recent studies show that oleate hydratase from Lactobacillus rhamnosus ATCC 53103 is FADH2-dependent, exhibiting significantly higher activity with FADH2 compared to FAD. []
Q8: Can oleate hydratase accept substrates other than oleic acid?
A: Research indicates that oleate hydratase can hydrate other unsaturated fatty acids, such as palmitoleic acid. [, ] Studies with Elizabethkingia meningoseptica oleate hydratase demonstrated its ability to hydrate a non-natural alkene, 1-decene, to (S)-2-decanol under optimized conditions. []
Q9: What is the molecular formula and weight of 10-hydroxystearic acid?
A9: The molecular formula of 10-hydroxystearic acid is C18H36O3, and its molecular weight is 300.48 g/mol.
Q10: Are there any specific structural features influencing 10-HSA's properties?
A: The position of the hydroxyl group at the 10th carbon atom in the stearic acid chain influences the physical and chemical properties of 10-HSA, differentiating it from other hydroxy stearic acid isomers. [, ]
Q11: What are the potential industrial applications of 10-hydroxystearic acid?
A11: 10-HSA and its derivatives find applications in various industries, including:
- Surfactants and detergents: 10-HSA soaps exhibit desirable foaming properties and have been investigated for cleaning applications, such as spore removal. []
- Lubricants: The unique properties of 10-HSA make it suitable for lubricant formulations, especially in applications requiring high viscosity and reactivity. []
- Cosmetics: 10-HSA is explored for potential use in cosmetic formulations for improving skin condition and appearance. []
- Polymers: 10-HSA can be used as a building block for biodegradable polyesters with potential biomedical applications. []
Q12: What analytical methods are used to quantify 10-hydroxystearic acid?
A: Gas chromatography (GC) coupled with mass spectrometry (MS) is commonly employed to analyze and quantify 10-HSA in various matrices. [, ] Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has also been utilized to determine free HFAs in milk, including 10-HSA. []
Q13: Are there any specific challenges in the analytical determination of 10-HSA?
A: The presence of structural isomers of 10-HSA in biological samples can pose challenges in accurate quantification. Advanced analytical techniques like GC-MS and LC-HRMS are necessary for separating and accurately measuring these isomers. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


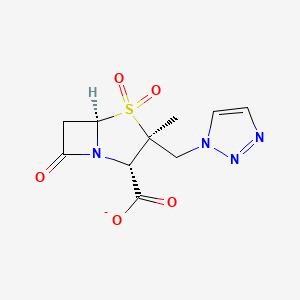

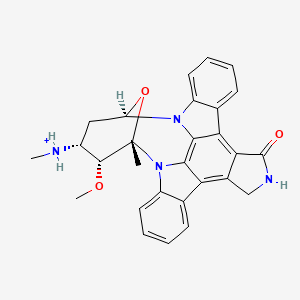
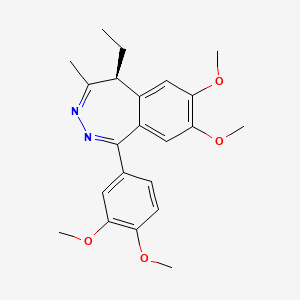
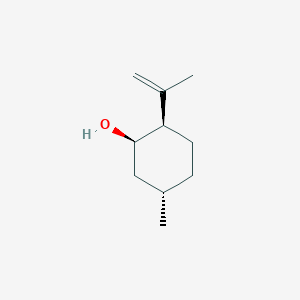
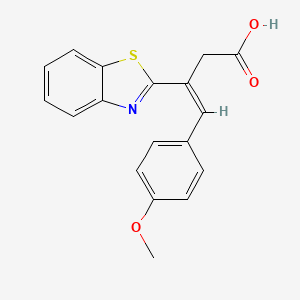
![3-Butyl-10-phenylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1240593.png)

![(6R,7S)-3-(acetyloxymethyl)-8-oxo-7-[(1-oxo-2-thiophen-2-ylethyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1240595.png)

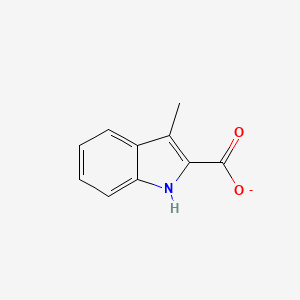
![(3aS,4R,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1240604.png)
